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Compound of Interest

Compound Name: ophiopogonanone E

Cat. No.: B058116

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
ophiopogonanone E, a homoisoflavonone isolated from the tubers of Ophiopogon japonicus.
This document is intended to serve as a valuable resource for researchers in natural product
chemistry, pharmacology, and drug discovery by consolidating key analytical data and
exploring its potential mechanism of action.

Spectroscopic Data

The structural elucidation of ophiopogonanone E has been primarily achieved through a
combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The following tables summarize the key spectroscopic data reported for this compound.

Table 1: Mass Spectrometry Data for Ophiopogonanone
E
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Parameter Value Reference
Molecular Formula C19H2007 [1]
Molecular Weight 360.36 g/mol [1]

L Positive Electrospray
lonization Mode o [1]
lonization (ESI+)

Quasi-molecular lon [M+H]* [1]

m/z 361 [1]

Note on Fragmentation: While detailed high-resolution mass spectrometry (HRMS)
fragmentation data for ophiopogonanone E is not readily available in the cited literature,
studies on similar homoisoflavonoids suggest that fragmentation would likely involve retro-
Diels-Alder (rDA) reactions within the chromanone ring and losses of small molecules such as
H20, CO, and CHs radicals from the molecular ion.

Table 2: *H-NMR Spectroscopic Data for
Ophiopogonanone E
Solvent: DMSO-ds, Frequency: 500 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
12.28 S 1H 5-OH
9.49 S 1H 7-OH
8.41 S 1H 2'-OH
6.84 d (J=8.3Hz) 1H H-6'
6.39 d(J=2.4Hz) 1H H-3'
6.32 dd (J = 8.3, 2.4 Hz) 1H H-5'
4.41 dd (J =10.8, 3.9 Hz) 1H H-2a
4.13 t(J =10.8 Hz) 1H H-2b
3.70 S 3H 4'-OCHs
3.65 S 3H 8-OCHs
3.03 dd (J = 13.8, 4.5 Hz) 1H H-9a
2.76 m 1H H-3
2.59 dd (J =13.8, 10.2 Hz) 1H H-9b
2.01 S 3H 6-CHs

Note on 13C-NMR Data: A complete, assigned 3C-NMR data table for ophiopogonanone E
was not available in the reviewed literature. Structural elucidation of related compounds relies
on a combination of tH-1H COSY, HSQC, and HMBC experiments to assign the carbon

resonances.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the
isolation and characterization of homoisoflavonoids from Ophiopogon japonicus.

Isolation of Ophiopogonanone E
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o Extraction: The dried and powdered tubers of Ophiopogon japonicus are typically extracted
with a solvent such as 70% ethanol or methanol at room temperature.

o Fractionation: The crude extract is then suspended in water and partitioned successively with
solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The
homoisoflavonoids, including ophiopogonanone E, are typically enriched in the ethyl
acetate fraction.

o Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography
on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography
(HPLC) to yield the pure compound.

NMR Spectroscopy

e Sample Preparation: A few milligrams of the purified ophiopogonanone E are dissolved in
an appropriate deuterated solvent (e.g., DMSO-de).

» Data Acquisition: *H-NMR, $3C-NMR, COSY, HSQC, and HMBC spectra are recorded on a
high-field NMR spectrometer (e.g., 500 MHz or higher).

o Data Processing: The acquired data is processed using appropriate software to perform
Fourier transformation, phase correction, and baseline correction. Chemical shifts are
referenced to the residual solvent peak.

Mass Spectrometry

o Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g.,
methanol) and introduced into the mass spectrometer via direct infusion or coupled with a
liquid chromatography system (LC-MS).

 lonization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the
analysis of homoisoflavonoids.

o Data Acquisition: Mass spectra are acquired over a relevant m/z range to detect the quasi-
molecular ion ([M+H]*). For fragmentation studies, tandem mass spectrometry (MS/MS) is
performed by selecting the precursor ion and subjecting it to collision-induced dissociation
(CID).
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Potential Signaling Pathway

Homoisoflavonoids isolated from Ophiopogon japonicus have been reported to possess anti-
inflammatory properties. Studies on compounds structurally related to ophiopogonanone E
have shown that they can inhibit the production of pro-inflammatory mediators by suppressing
the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The diagram below
illustrates a simplified representation of this pathway and the potential points of inhibition by

ophiopogonanone E.
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Caption: Proposed inhibition of the MAPK signaling pathway by ophiopogonanone E.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into
Ophiopogonanone E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058116#spectroscopic-data-for-ophiopogonanone-e-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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